N-[2-(3-methoxyphenyl)ethyl]-1-[(1-methyl-1H-indol-5-yl)sulfonyl]piperidine-3-carboxamide
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Overview
Description
N-[2-(3-methoxyphenyl)ethyl]-1-[(1-methyl-1H-indol-5-yl)sulfonyl]piperidine-3-carboxamide is a complex organic compound that features a combination of indole, piperidine, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methoxyphenyl)ethyl]-1-[(1-methyl-1H-indol-5-yl)sulfonyl]piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the indole and piperidine intermediates. The indole derivative can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The piperidine derivative can be synthesized through a series of reactions starting from piperidine and involving sulfonylation and carboxylation steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methoxyphenyl)ethyl]-1-[(1-methyl-1H-indol-5-yl)sulfonyl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The sulfonyl group can be reduced to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of thiol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Mechanism of Action
The mechanism of action of N-[2-(3-methoxyphenyl)ethyl]-1-[(1-methyl-1H-indol-5-yl)sulfonyl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The sulfonyl group can form strong interactions with protein targets, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives: These compounds share the indole and phenyl groups and have been studied for their antioxidant properties.
Indole-3-acetic acid: A plant hormone with a similar indole structure, known for its role in plant growth and development.
Uniqueness
N-[2-(3-methoxyphenyl)ethyl]-1-[(1-methyl-1H-indol-5-yl)sulfonyl]piperidine-3-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenyl, indole, and sulfonyl groups allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C24H29N3O4S |
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Molecular Weight |
455.6 g/mol |
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]-1-(1-methylindol-5-yl)sulfonylpiperidine-3-carboxamide |
InChI |
InChI=1S/C24H29N3O4S/c1-26-14-11-19-16-22(8-9-23(19)26)32(29,30)27-13-4-6-20(17-27)24(28)25-12-10-18-5-3-7-21(15-18)31-2/h3,5,7-9,11,14-16,20H,4,6,10,12-13,17H2,1-2H3,(H,25,28) |
InChI Key |
FTMLLTZLJSWKAF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)S(=O)(=O)N3CCCC(C3)C(=O)NCCC4=CC(=CC=C4)OC |
Origin of Product |
United States |
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